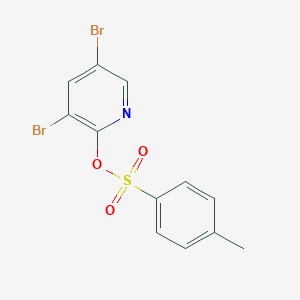
3,5-Dibromopyridin-2-yl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromopyridin-2-yl 4-methylbenzene-1-sulfonate is an organic compound that features both pyridine and benzene rings, substituted with bromine and sulfonate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromopyridin-2-yl 4-methylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of pyridine to form 3,5-dibromopyridine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
3,5-Dibromopyridin-2-yl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the benzene ring.
科学的研究の応用
3,5-Dibromopyridin-2-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Potential use in the development of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3,5-Dibromopyridin-2-yl 4-methylbenzene-1-sulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonate group can enhance the compound’s solubility and reactivity, while the bromine atoms can participate in halogen bonding and other interactions. These properties enable the compound to modulate biological pathways and chemical reactions effectively .
類似化合物との比較
Similar Compounds
3,5-Dibromopyridine: Shares the pyridine ring and bromine substituents but lacks the benzene sulfonate group.
4-Methylbenzenesulfonyl Chloride: Contains the benzene sulfonate group but lacks the pyridine ring and bromine substituents.
Uniqueness
3,5-Dibromopyridin-2-yl 4-methylbenzene-1-sulfonate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H9Br2NO3S |
|---|---|
分子量 |
407.08 g/mol |
IUPAC名 |
(3,5-dibromopyridin-2-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H9Br2NO3S/c1-8-2-4-10(5-3-8)19(16,17)18-12-11(14)6-9(13)7-15-12/h2-7H,1H3 |
InChIキー |
FDNQJLKEVMCMNZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=N2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)
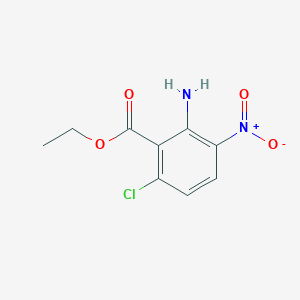
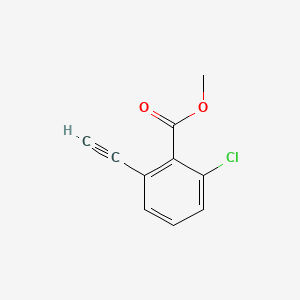
![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
![3-[(Carbamoylmethyl)amino]propanamide hydrochloride](/img/structure/B13481663.png)
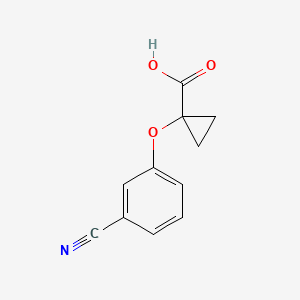
![[1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol](/img/structure/B13481671.png)
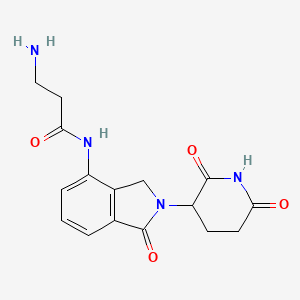
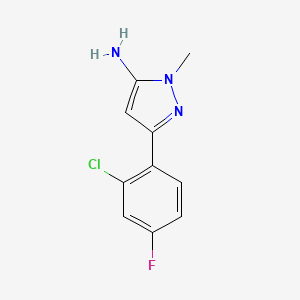
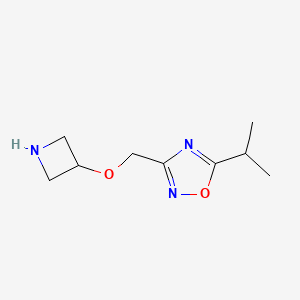
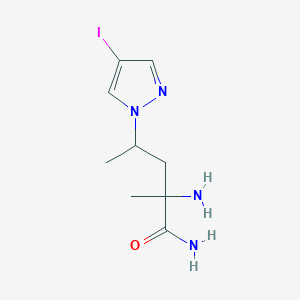

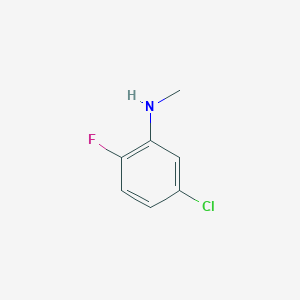
![((1S,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13481700.png)
